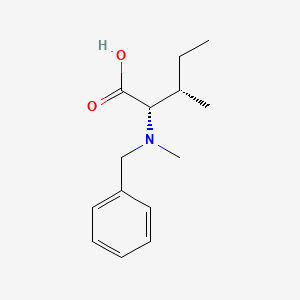

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Übersicht

Beschreibung

“(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid” is an isoleucine derivative . It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an amino group, which is further connected to a 3-methylpentanoic acid . The exact structure can be found in the referenced link .Physical And Chemical Properties Analysis

This compound appears as a solid and is white to off-white in color . It is soluble in DMSO at a concentration of 10 mg/mL . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Pseudocapacitance Performance

- Electrochemical Enhancement : N-benzoyl derivatives of isoleucine, including structures similar to the compound , have been explored for their role in improving the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. These derivatives demonstrate significant effects on specific capacitance, retention capacity, and cycle stability, making them suitable for application in energy storage materials (E. Kowsari et al., 2018).

Biological Activity

- Biological Activity of Derivatives : The structure of compounds related to the query demonstrates interest in understanding their biological activities. For example, derivatives of amino acids, including those with similar structures, have been synthesized to study their potential biological functions and applications in drug development (I. Nehls et al., 2013).

Microbial Biosynthesis

- Biosynthesis of Chemical Isomers : Studies have explored the microbial biosynthesis of pentanol isomers, which are useful as biofuels, from amino acid substrates. This research indicates the potential for engineered microorganisms to produce valuable chemical compounds from basic substrates, hinting at the broader applicability of amino acid derivatives in biotechnological applications (A. Cann & J. Liao, 2009).

Wirkmechanismus

As an isoleucine derivative, this compound may have potential applications in ergogenic supplements. Amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCNRCSUWIPPOC-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid | |

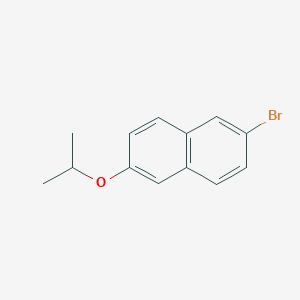

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)

![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)